2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid
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Overview
Description
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic compound characterized by the presence of a difluoromethoxy group, a carbamoyl group, and a sulfanyl group attached to a benzoic acid core
Scientific Research Applications
Chemistry
In chemistry, 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its difluoromethoxy group, in particular, could impart unique characteristics to polymers or other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid typically involves multiple steps:
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Formation of the Difluoromethoxy Intermediate: : The difluoromethoxy group can be introduced through a reaction involving difluoromethylation reagents. For instance, difluoromethylation of phenols can be achieved using difluoromethyl sulfonium salts under mild conditions .
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Carbamoylation: This step often requires a base such as triethylamine to neutralize the by-products and drive the reaction to completion .
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Thioether Formation: : The sulfanyl group is typically introduced via a nucleophilic substitution reaction. Thiols can react with halogenated intermediates to form the desired thioether linkage.
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Benzoic Acid Derivative Formation: : The final step involves the coupling of the synthesized intermediate with a benzoic acid derivative. This can be achieved through esterification or amidation reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carbamoyl group.
Halogenated Derivatives: From electrophilic aromatic substitution.
Mechanism of Action
The mechanism by which 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[({[2-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid: Similar structure but with a trifluoromethoxy group.
2-[({[2-(Methoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid: Similar structure but with a methoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDZLVOLLYFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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